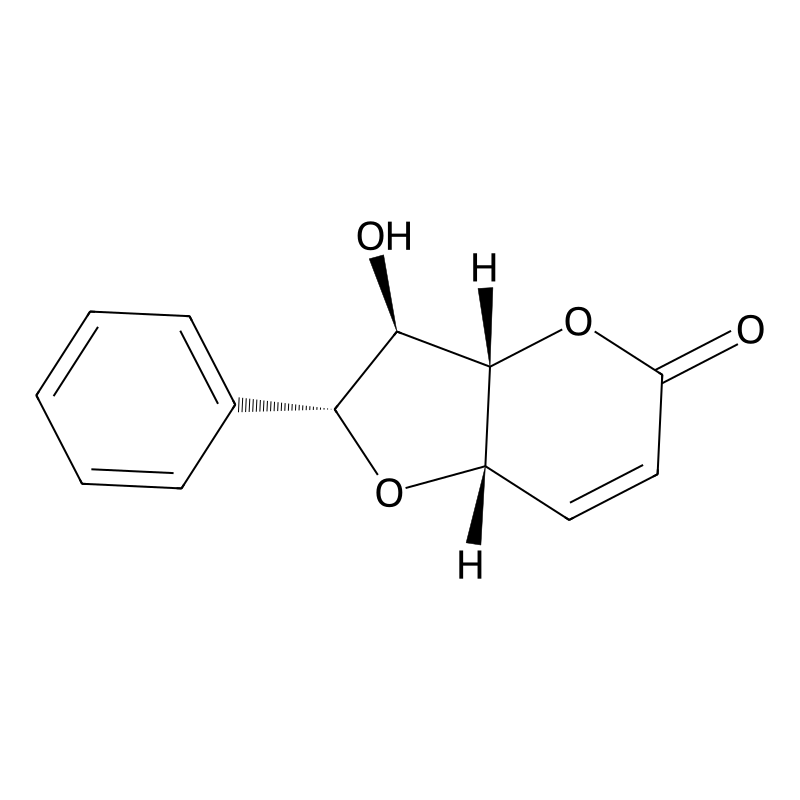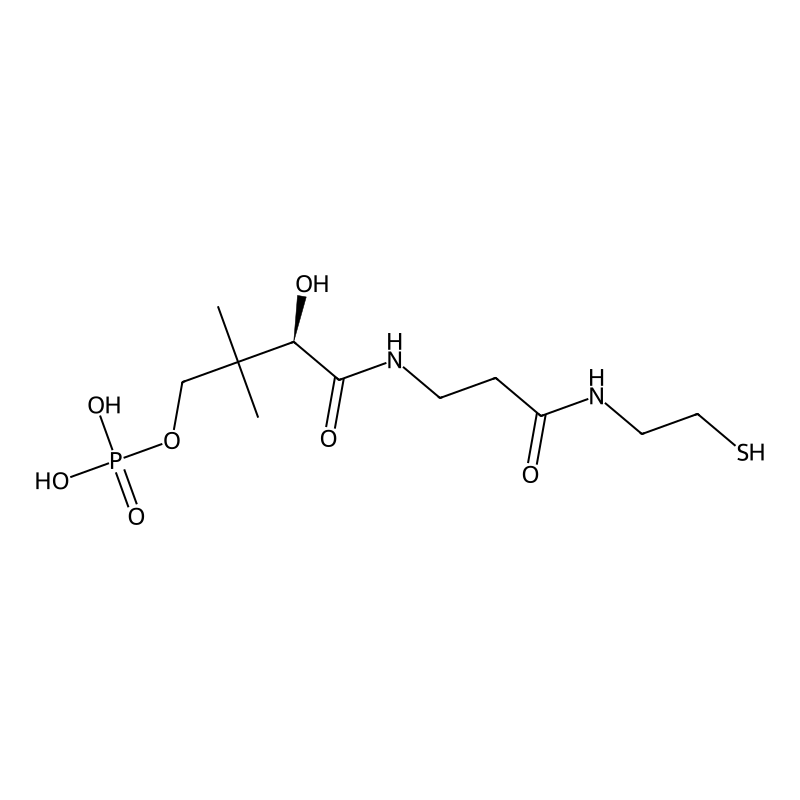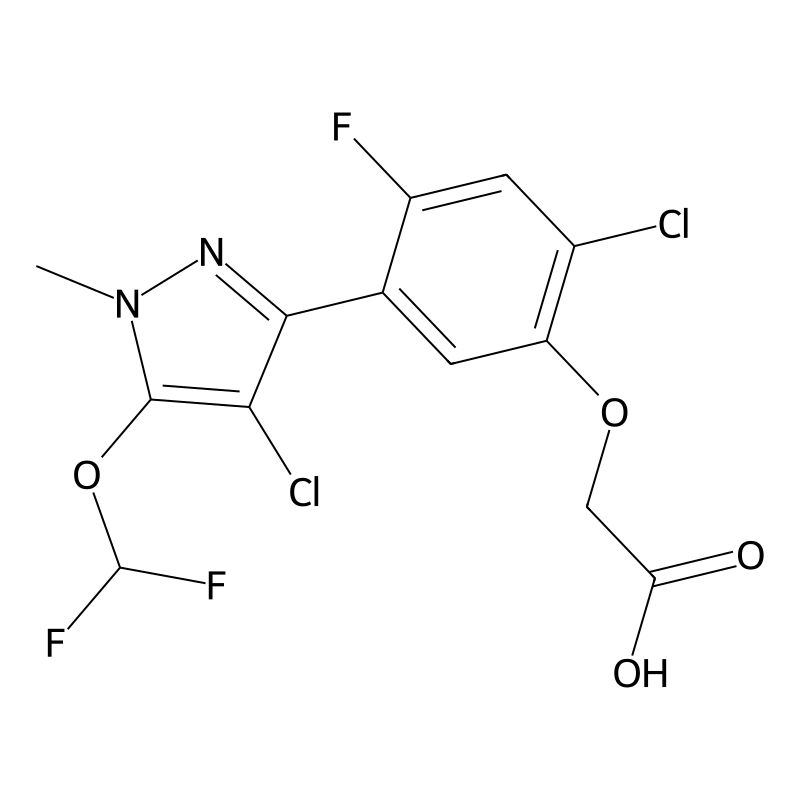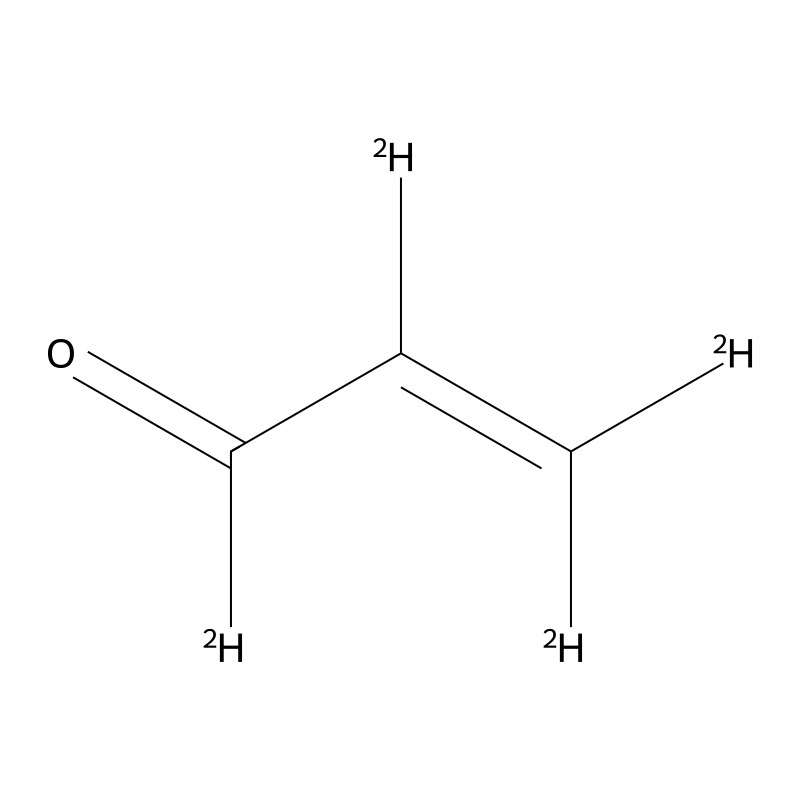Altholactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory Properties
Studies suggest that Altholactone possesses anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in cell cultures []. Additionally, research suggests that Altholactone may help regulate immune cell function, potentially contributing to its anti-inflammatory effects [].
Anti-cancer Potential
Altholactone has been investigated for its potential anti-cancer properties. In vitro studies have shown that it can induce cell death in various cancer cell lines []. The exact mechanisms underlying this effect are still being explored, but research suggests that Altholactone may target multiple pathways involved in cancer cell growth and survival.
Neuroprotective Effects
Some studies suggest that Altholactone may have neuroprotective properties. It has been shown to protect neurons from oxidative stress-induced damage in cell cultures []. Additionally, research suggests that Altholactone may improve learning and memory function in animal models. However, further investigation is needed to understand the potential therapeutic applications of Altholactone in neurodegenerative diseases.
Altholactone is a naturally occurring compound classified as a styryllactone, primarily isolated from species of the genus Goniothalamus. This compound has garnered attention due to its notable antitumor and anti-inflammatory properties. Structurally, Altholactone features a unique lactone ring that contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Esterification: Altholactone can undergo esterification reactions, which are crucial for modifying its structure to enhance biological activity.
- Epoxidation: The compound can be converted into epoxides, which are valuable intermediates in organic synthesis .
- Hydrolysis: Under acidic or basic conditions, Altholactone can hydrolyze to form corresponding acids or alcohols.
These reactions are essential for both understanding the compound's chemistry and for developing derivatives with improved properties.
Altholactone exhibits significant biological activities, particularly in the realms of cancer and inflammation:
- Antitumor Activity: Research indicates that Altholactone demonstrates cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development .
- Anti-inflammatory Effects: The compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are critical pathways in inflammation .
- Immune Modulation: Altholactone has shown broad-spectrum immune-modulating activity by suppressing pro-inflammatory cytokines in immune cells .
Several synthesis methods have been developed to produce Altholactone, reflecting its importance in research:
- Total Synthesis from L-Glyceraldehyde Acetonide: This method involves multiple steps that lead to the formation of Altholactone with high stereoselectivity .
- Asymmetric Synthesis: Utilizing chiral starting materials, researchers have developed asymmetric synthesis routes that enhance yields and selectivity .
- Stereoselective Epoxidation: This approach allows for the modification of Altholactone's structure to create derivatives with potentially enhanced biological activities .
These methods not only facilitate the production of Altholactone but also provide insights into its chemical behavior and potential modifications.
Altholactone's unique properties lend themselves to various applications:
- Pharmaceutical Development: Due to its antitumor and anti-inflammatory properties, Altholactone is being explored as a lead compound in drug development.
- Research Tool: It serves as a useful tool in biological research for studying inflammation and cancer mechanisms.
- Natural Product Chemistry: As a naturally derived compound, it contributes to the field of natural product chemistry, inspiring further exploration of plant-derived substances.
Interaction studies involving Altholactone have revealed significant insights into its mechanism of action:
- Cytokine Inhibition: Studies have shown that Altholactone effectively inhibits the secretion of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
- Cell Signaling Pathways: Research highlights its role in modulating key signaling pathways associated with cancer proliferation and survival, particularly through the inhibition of NF-κB and STAT3 pathways .
These interactions underscore the compound's therapeutic potential and guide future research directions.
Altholactone shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Goniothalamin | Similar lactone structure | Antitumor, anti-inflammatory |
| Goniothalenol | Styryllactone derivative | Cytotoxic effects |
| (+)-Etharvensin | Related styryllactone | Anticancer properties |
Uniqueness of Altholactone
Altholactone is unique due to its specific stereochemistry and distinct biological profile. While similar compounds like Goniothalamin and Goniothalenol also exhibit antitumor activities, Altholactone's ability to modulate immune responses sets it apart as a promising candidate for further pharmacological exploration.
XLogP3
Appearance
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








